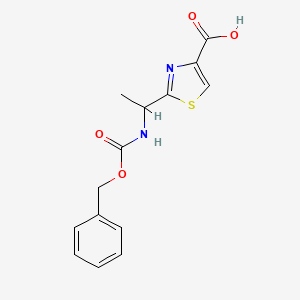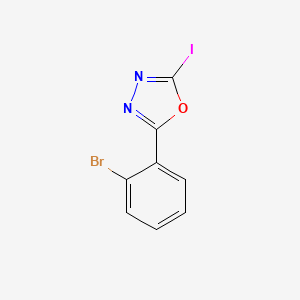
4-((Tert-butoxycarbonyl)amino)-2,6-dichlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two chlorine atoms on a benzoic acid structure. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Strong acids like TFA or HCl in solvents like dichloromethane or methanol
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotected Amines: Removal of the Boc group yields the free amine, which can be further functionalized
Aplicaciones Científicas De Investigación
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group by forming a carbamate, which can be easily removed under acidic conditions . This protection allows for selective reactions to occur on other functional groups without interference from the amino group.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid is unique due to the presence of two chlorine atoms on the benzoic acid structure, which can influence its reactivity and the types of reactions it can undergo. The Boc protecting group provides stability and ease of removal, making it a versatile compound in organic synthesis .
Propiedades
Fórmula molecular |
C12H13Cl2NO4 |
|---|---|
Peso molecular |
306.14 g/mol |
Nombre IUPAC |
2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-6-4-7(13)9(10(16)17)8(14)5-6/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
MYCXJWGHZUYWFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13510492.png)







![1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13510540.png)



![3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B13510559.png)

